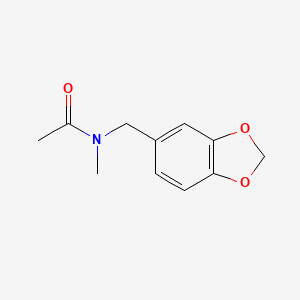
N-methyl-N-acetyl-3,4-methylenedioxybenzylamine
Übersicht
Beschreibung
SY-640 ist eine chemische Verbindung, die als Acetamidaderivat bekannt ist. Es hat signifikante hepatoprotektive Wirkungen gezeigt, d. h. es kann die Leber vor Schäden schützen. Diese Verbindung wurde auf ihre Fähigkeit untersucht, die durch Propionibacterium acnes und Lipopolysaccharide induzierte Leberschädigung bei Mäusen zu reduzieren .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SY-640 beinhaltet die Reaktion spezifischer Vorläufer unter kontrollierten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind in der Regel proprietäre Informationen, die von den Herstellern gehalten werden. Im Allgemeinen beinhaltet es die Bildung einer Acetamidstruktur durch eine Reihe von chemischen Reaktionen, einschließlich Acetylierung und Amidbindungsbildung.
Industrielle Produktionsmethoden
Die industrielle Produktion von SY-640 würde die Skalierung der Labor-Synthesemethoden zur Produktion größerer Mengen beinhalten. Dies würde eine Optimierung der Reaktionsbedingungen, Reinigungsprozesse und Qualitätskontrollmaßnahmen erfordern, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
SY-640 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study acetamide derivatives and their chemical properties.
Biology: SY-640 is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The hepatoprotective effects of SY-640 make it a candidate for developing treatments for liver diseases.
Industry: SY-640 can be used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
SY-640, also known as N-[(1,3-dioxaindan-5-yl)methyl]-N-methylacetamide or N-methyl-N-acetyl-3,4-methylenedioxybenzylamine, is a small molecule drug It has been associated with liver diseases and digestive system disorders .
Mode of Action
SY-640 has been found to have a hepatoprotective effect . It inhibits the covalent binding of carcinogenic benzo(a)pyrene to mouse hepatocyte nuclear DNA . This inhibition is achieved by increasing the liver microsomal cytochrome P-450 content and aminopyrine demethylase activity . The compound forms a metabolic-intermediate (MI) complex with cytochrome P-450, which may partially explain its inhibitory effect .
Biochemical Pathways
SY-640 affects the biochemical pathways involved in the metabolic activation of carcinogens in liver microsomes . It increases the content of cytochrome P-450, a key enzyme in these pathways . Additionally, it influences the aminopyrine demethylase activity, another important component of these pathways .
Pharmacokinetics
It has been found that the compound’s hepatoprotective activity is significant when administered orally at a dose of 150 mg/kg once daily for three days .
Result of Action
The administration of SY-640 results in a marked inhibition of the covalent binding of 3H-benzo(a)pyrine to mouse hepatocyte nuclear DNA, both in vitro and in vivo . This suggests that SY-640 has a protective effect against the damage caused by carcinogens in the liver .
Action Environment
The action of SY-640 is influenced by environmental factors such as the presence of carcinogens and the state of the liver microsomal enzymes . Its efficacy in inhibiting the binding of carcinogens to DNA and its stability may be affected by these factors .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
SY-640 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in liver function. For instance, it has been found to significantly increase the liver microsomal cytochrome P-450 content and aminopyrine demethylase activity in mice . These interactions highlight the biochemical significance of SY-640.
Cellular Effects
SY-640 has notable effects on various types of cells and cellular processes. It influences cell function by reducing liver injury induced by Propionibacterium acnes and Lipopolysaccharide in mice . This suggests that SY-640 may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of SY-640 involves its interactions with biomolecules and its influence on gene expression. It forms a metabolic-intermediate (MI) complex when incubated with NADPH-reduced mouse liver microsomes . This interaction with cytochrome P-450 may partially explain why SY-640 could inhibit covalent-binding of BP to mouse hepatocyte DNA in vitro .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, SY-640 exhibits changes in its effects. For instance, it has been observed that the hepatic microsomal aminopyrine demethylase activity is obviously inhibited two hours after oral administration of SY-640 . This suggests that SY-640 may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of SY-640 vary with different dosages in animal models. For example, oral administration of SY-640 at a dose of 150 mg/kg once daily for three days significantly increases the liver microsomal cytochrome P-450 content and aminopyrine demethylase activity in mice . A single administration was without effect .
Metabolic Pathways
SY-640 is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P-450 and aminopyrine demethylase . These interactions could influence metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SY-640 involves the reaction of specific precursors under controlled conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it generally involves the formation of an acetamide structure through a series of chemical reactions, including acetylation and amide bond formation.
Industrial Production Methods
Industrial production of SY-640 would involve scaling up the laboratory synthesis methods to produce larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
SY-640 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit SY-640 verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren zur Erleichterung von Substitutionsreaktionen. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um das gewünschte Ergebnis zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von SY-640 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation verschiedene oxidierte Derivate erzeugen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.
Wissenschaftliche Forschungsanwendungen
SY-640 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Modellverbindung verwendet, um Acetamidaderivate und ihre chemischen Eigenschaften zu untersuchen.
Biologie: SY-640 wird auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Therapeutikum untersucht.
Medizin: Die hepatoprotektiven Wirkungen von SY-640 machen es zu einem Kandidaten für die Entwicklung von Behandlungen für Lebererkrankungen.
Industrie: SY-640 kann bei der Entwicklung von Arzneimitteln und anderen chemischen Produkten verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von SY-640 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen in der Leber. Es wurde gezeigt, dass es die Expression des Leukozyten-Funktionsassoziierten Antigens 1 (LFA-1) hemmt und die Anzahl der in die Leber infiltrierenden Zellen reduziert . Dies trägt dazu bei, Leberschäden zu mildern und die Lebergesundheit zu fördern.
Vergleich Mit ähnlichen Verbindungen
SY-640 ist unter den Acetamidaderivaten aufgrund seiner starken hepatoprotektiven Wirkungen einzigartig. Zu ähnlichen Verbindungen gehören andere Acetamidaderivate und Hepatoprotektiva, wie zum Beispiel:
- Acetylphosphat (Lithium-Kalium)
- 3-Indolpropionsäure
- H-Val-Ala-OH
- Aminoadipinsäure
- D-Threonin
- Isotretinoin
- H-Gly-Pro-OH
- 2-Methylacetophenon
Diese Verbindungen können einige ähnliche Eigenschaften aufweisen, unterscheiden sich aber in ihren spezifischen chemischen Strukturen und biologischen Aktivitäten.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12(2)6-9-3-4-10-11(5-9)15-7-14-10/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWDGIYBLGMPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343736 | |
| Record name | N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168705-70-2 | |
| Record name | N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of SY-640 in protecting against liver injury?
A1: While the exact mechanism is still under investigation, research suggests that SY-640 exerts its hepatoprotective effects through multiple pathways. [, , , , , ] Specifically, studies highlight its ability to:
- Modulate immune response: SY-640 has been shown to reduce the infiltration of immune cells, such as T-lymphocytes and macrophages, into the liver, which play a key role in inflammation and injury. [, , ] It also appears to modulate the expression of cell adhesion molecules like leukocyte function-associated antigen-1 (LFA-1) on these cells, further hindering their migration to the liver. []
- Regulate inflammatory mediators: SY-640 has demonstrated an ability to regulate the levels of key inflammatory mediators involved in liver injury. It inhibits the elevation of serum tumor necrosis factor-alpha (TNF-α), a cytokine heavily implicated in liver damage, in models of Propionibacterium acnes and lipopolysaccharide-induced liver injury. [, ] Furthermore, SY-640 influences nitric oxide (NO) production, showing a complex interplay where it appears to suppress NO release from macrophages (potentially contributing to reduced toxicity) while enhancing plasma NO levels (potentially promoting beneficial effects). [, , ]
Q2: How does SY-640 interact with Benzo(a)pyrene metabolism and its binding to DNA?
A2: SY-640 demonstrates a protective effect against the carcinogenic potential of Benzo(a)pyrene (BP). [] It inhibits the covalent binding of BP to mouse hepatocyte nuclear DNA both in vitro and in vivo. [] This effect is attributed to several factors:
- Modulation of Cytochrome P450: SY-640 has been observed to influence cytochrome P450 activity, a key enzyme system involved in the metabolic activation of many carcinogens, including BP. While it increases liver microsomal cytochrome P-450 content after repeated administration, it acutely inhibits aminopyrine demethylase activity (a marker of P450 activity) both in vivo and in vitro. [] This suggests a complex interaction with P450, potentially influencing specific isoforms involved in BP bioactivation.
- Metabolic Intermediate Complex Formation: SY-640 forms a metabolic-intermediate (MI) complex with NADPH-reduced mouse liver microsomes. [] This interaction could potentially interfere with the binding of BP to the active site of cytochrome P450, hindering its metabolic activation into reactive intermediates that bind DNA.
Q3: Are there any studies on the pharmacokinetics of SY-640?
A3: While the provided abstracts do not provide detailed pharmacokinetic data, they offer some insights:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2798382.png)

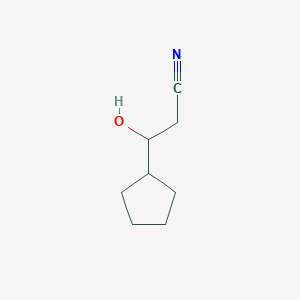
![(2-Methoxy-5-pyrimidinyl)[4-(4-methylphenyl)piperazino]methanone](/img/structure/B2798390.png)

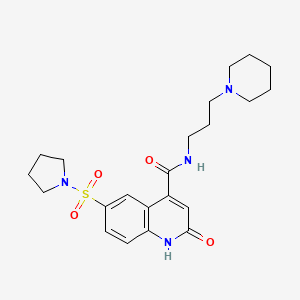
![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2798394.png)
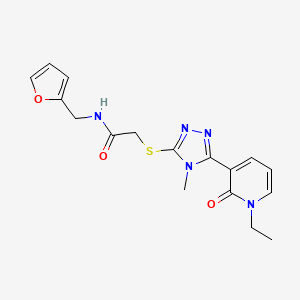
![(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol](/img/structure/B2798396.png)
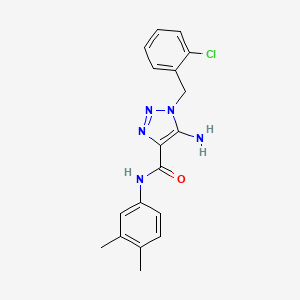
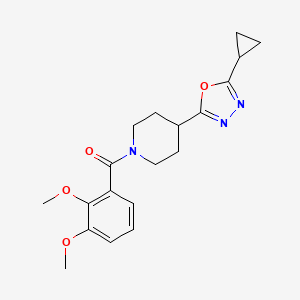
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2798399.png)
![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2798401.png)

